molecular formula C18H12O2 B14453106 cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol CAS No. 72273-59-7

cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol

Cat. No.: B14453106
CAS No.: 72273-59-7
M. Wt: 260.3 g/mol
InChI Key: ZICJXVAIOSTCST-MSOLQXFVSA-N
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Description

cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopenta(cd)pyrene core with a dihydrodiol functional group at the 3,4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol typically involves the hydrogenation of cyclopenta(cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The reaction is monitored using chromatographic techniques to ensure the formation of the desired dihydrodiol product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring systems to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and column chromatography is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of tetrahydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to various biological effects. The pathways involved include oxidative metabolism and conjugation reactions that facilitate the excretion of the compound from the body.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta(cd)pyrene: The parent compound without the dihydrodiol functional group.

    3,4-Dihydrocyclopenta(cd)pyrene: A similar compound with a different substitution pattern.

    2,3-Acepyrene: Another polycyclic aromatic hydrocarbon with a similar structure.

Uniqueness

cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is unique due to the presence of the dihydrodiol functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72273-59-7

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

(2S,3R)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol

InChI

InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H/t17-,18+/m1/s1

InChI Key

ZICJXVAIOSTCST-MSOLQXFVSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=C4[C@@H]([C@@H](C5=C4C3=C(C=C2)C=C5)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O

Origin of Product

United States

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